(4-CHLOROPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE
Description
(4-Chlorophenyl)[4-(propylsulfonyl)piperazino]methanone is a synthetic organic compound characterized by a methanone core linked to a 4-chlorophenyl group and a piperazine ring substituted with a propylsulfonyl moiety. The propylsulfonyl group (–SO₂–C₃H₇) introduces strong electron-withdrawing effects, enhancing the compound’s stability and influencing its solubility and reactivity. The compound’s structural features position it as a candidate for medicinal chemistry applications, particularly in modulating pharmacokinetic properties such as bioavailability and target binding.
Properties
IUPAC Name |
(4-chlorophenyl)-(4-propylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-2-11-21(19,20)17-9-7-16(8-10-17)14(18)12-3-5-13(15)6-4-12/h3-6H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXSOZZSABHKNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (4-CHLOROPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE typically involves the reaction of 4-chlorobenzoyl chloride with 4-(propylsulfonyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
(4-CHLOROPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
(4-CHLOROPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of (4-CHLOROPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
Stability and Reactivity
- Electron-Withdrawing Effects: The target compound’s propylsulfonyl group delocalizes negative charge, enhancing stability compared to analogs lacking sulfonyl groups (e.g., (4-chlorophenyl)(4-hydroxyphenyl)methanone) . This effect is comparable to fluorophenylsulfonyl-substituted analogs, where electron-withdrawing substituents stabilize the piperazine ring .
- Synthetic Reactivity : Microwave-assisted sulfonylation (as seen in pyrimidinium ylide synthesis) could accelerate the introduction of the propylsulfonyl group, improving yield and reducing reaction time compared to traditional solvent-based methods .
Pharmacological and Industrial Relevance
- Fenofibrate Analogs: (4-Chlorophenyl)(4-hydroxyphenyl)methanone serves as a reference standard for fenofibrate impurity testing, highlighting the importance of chlorophenyl-methanone derivatives in pharmaceutical quality control .
- Piperazine Sulfonyl Derivatives: Compounds like {4-[(4-fluorophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone demonstrate the role of sulfonyl-piperazine motifs in drug design, particularly in enhancing metabolic stability and target affinity .
- Solubility and Lipophilicity : The target compound’s propyl chain may offer intermediate lipophilicity compared to shorter-chain (e.g., methyl) or aromatic (e.g., fluorophenyl) sulfonyl groups, optimizing membrane permeability and solubility .
Biological Activity
(4-Chlorophenyl)[4-(propylsulfonyl)piperazino]methanone is a compound belonging to the class of piperazine derivatives, which have garnered attention for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of (4-Chlorophenyl)[4-(propylsulfonyl)piperazino]methanone is , with a molecular weight of approximately 485.045 g/mol. The compound features a piperazine ring substituted with a chlorophenyl group and a propylsulfonyl moiety, contributing to its unique biological profile.
Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The presence of the piperazine ring suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Additionally, the sulfonyl group may enhance solubility and bioavailability, facilitating better interaction with biological systems.
Antimicrobial Activity
Studies have shown that piperazine derivatives exhibit antimicrobial properties. For instance, compounds structurally related to (4-Chlorophenyl)[4-(propylsulfonyl)piperazino]methanone have been evaluated for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's ability to inhibit bacterial growth could be attributed to its interference with bacterial cell wall synthesis or function.
Antioxidant Properties
Antioxidant activity is another significant aspect of this compound's biological profile. Research has indicated that similar derivatives can scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for potential therapeutic applications in conditions associated with oxidative damage.
Inhibition of Enzymatic Activity
The compound may also exhibit inhibitory effects on specific enzymes. For example, studies on related compounds have demonstrated inhibition of tyrosinase activity, which is essential in melanin biosynthesis. This inhibition could lead to applications in treating hyperpigmentation disorders.
Case Studies and Experimental Findings
- In Vitro Studies : In vitro assays have demonstrated that derivatives similar to (4-Chlorophenyl)[4-(propylsulfonyl)piperazino]methanone can inhibit tyrosinase activity with IC50 values ranging from 1.5 μM to 5 μM, indicating potent enzymatic inhibition compared to standard inhibitors like kojic acid .
- Cell Viability Assays : MTT assays conducted on B16F10 melanoma cells showed that these compounds exhibit low cytotoxicity up to concentrations of 25 μM, making them suitable candidates for further development in therapeutic contexts .
- Antioxidant Evaluation : A series of antioxidant assays revealed that related compounds effectively reduce lipid peroxidation and protect against oxidative stress in cellular models, suggesting their utility in formulations aimed at combating oxidative stress-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
